3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate
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Overview
Description
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl precursor. One common method involves the radical trifluoromethylation of benzyl derivatives . The pyrrolidine ring can be synthesized through various strategies, including ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex reaction intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that stabilize the reaction intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Its derivatives might exhibit pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . The pyrrolidine ring’s stereochemistry also plays a crucial role in determining the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the trifluoromethylbenzyl group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, altering its reactivity and biological profile.
Prolinol: A simpler derivative with a hydroxyl group, used in different contexts in medicinal chemistry.
Uniqueness
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where such modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H12F3NO4 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 2-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)9-3-1-2-8(6-9)7-21-11(19)12(20)5-4-10(18)17-12/h1-3,6,20H,4-5,7H2,(H,17,18) |
InChI Key |
BBOFGJCOEMZZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1=O)(C(=O)OCC2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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